3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide
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Overview
Description
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a benzamide structure. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The pyrimidine ring is then introduced through a nucleophilic substitution reaction involving 2-chloropyrimidine. The final step involves the coupling of the pyrimidine derivative with 4-methylbenzamide under appropriate conditions, such as the presence of a base like triethylamine and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine moieties are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: A simpler structure with similar biological activities.
2-Aminopyrimidine: Shares the pyrimidine core and exhibits similar reactivity.
4-Methylbenzamide: The benzamide moiety is common in various pharmacologically active compounds.
Uniqueness
3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)-4-methylbenzamide is unique due to its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development .
Properties
CAS No. |
918870-31-2 |
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Molecular Formula |
C19H16N6O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methylbenzamide |
InChI |
InChI=1S/C19H16N6O/c1-12-6-7-13(18(20)26)10-15(12)23-19-21-9-8-17(24-19)25-11-22-14-4-2-3-5-16(14)25/h2-11H,1H3,(H2,20,26)(H,21,23,24) |
InChI Key |
VWZHXXJFYDMDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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